3-(1-Amino-3-methylbutyl)oxetan-3-ol

Description

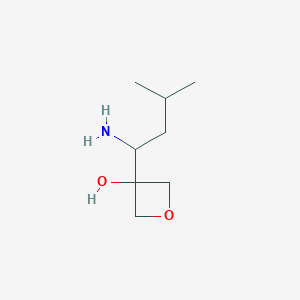

3-(1-Amino-3-methylbutyl)oxetan-3-ol is a chiral amino alcohol featuring an oxetane ring substituted with a hydroxyl group and a branched 1-amino-3-methylbutyl side chain. Its molecular formula is C₈H₁₇NO₂, with a molecular weight of 175.23 g/mol.

Properties

IUPAC Name |

3-(1-amino-3-methylbutyl)oxetan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-6(2)3-7(9)8(10)4-11-5-8/h6-7,10H,3-5,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKGNQHUDNYECL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1(COC1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Amino-3-methylbutyl)oxetan-3-ol typically involves the formation of the oxetane ring through cyclization reactions. One common method is the intramolecular etherification of suitable precursors under acidic or basic conditions . Another approach involves the ring-closing metathesis of diene precursors using catalysts such as Grubbs’ catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of these synthetic routes, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(1-Amino-3-methylbutyl)oxetan-3-ol can undergo various chemical reactions, including:

Oxidation: The oxetane ring can be oxidized to form oxetanones or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxetane ring into more saturated compounds.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peroxy acids and other strong oxidizers.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.

Major Products Formed

The major products formed from these reactions include oxetanones, reduced oxetane derivatives, and various substituted amino compounds .

Scientific Research Applications

Medicinal Chemistry

The incorporation of oxetane moieties into drug candidates has been explored extensively. The oxetane ring can serve as a bioisostere for carbonyl and carboxylic acid groups, which enhances the pharmacological properties of compounds.

Bioisosteric Replacement

Research indicates that 3-(1-Amino-3-methylbutyl)oxetan-3-ol can function as a surrogate for carboxylic acids, potentially improving solubility and metabolic stability while reducing toxicity. This property is particularly valuable in the design of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.

- Case Study : In a study evaluating oxetan-3-ol derivatives, it was found that they exhibited significant inhibition of cyclooxygenase (COX) enzymes, akin to traditional NSAIDs like ibuprofen. The oxetane derivatives demonstrated comparable efficacy with improved physicochemical properties, such as increased membrane permeability and reduced ionization at physiological pH .

Drug Development

The use of oxetanes in drug discovery campaigns has led to several clinical candidates. Notably, compounds containing oxetane structures are currently undergoing various stages of clinical trials.

Clinical Candidates

Several oxetane-containing drugs have shown promise in treating various conditions:

| Drug Name | Indication | Phase | Developer |

|---|---|---|---|

| Crenolanib | Acute myeloid leukemia | Phase III | AROG Pharmaceuticals/Pfizer |

| Fenebrutinib | Multiple sclerosis | Phase III | Genentech |

| Ziresovir | Respiratory syncytial virus | Phase III | Hoffmann–La Roche/Ark Biosciences |

| Danuglipron | Diabetes | Phase II | Pfizer |

| GDC-0349 | Non-Hodgkin’s lymphoma | Phase II | Genentech |

This table illustrates the breadth of applications for oxetane-containing compounds in therapeutic development, highlighting their potential across various medical fields.

Chemical Properties and Reactivity

The structural characteristics of this compound contribute to its reactivity and utility in synthetic chemistry.

Synthesis and Functionalization

Oxetanes can undergo various chemical transformations, making them versatile building blocks in organic synthesis. For instance, they can participate in nucleophilic substitution reactions or be used as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 3-(1-Amino-3-methylbutyl)oxetan-3-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions . The oxetane ring can also undergo ring-opening reactions, which can be exploited in various chemical processes .

Comparison with Similar Compounds

Structural and Functional Analogues

Oxetan-3-ol Derivatives

- Oxetan-3-ol (C₃H₆O₂): The parent compound lacks the amino-alkyl side chain. Its pKa (~12) and logD₇.₄ (-0.2) reflect its weak acidity and moderate lipophilicity. It exhibits high permeability in PAMPA assays, making it a viable carboxylic acid replacement in COX inhibitors like ibuprofen derivatives .

- 3-(1-Aminoethyl)oxetan-3-ol (C₅H₁₁NO₂): Shares the oxetane core but has a shorter ethyl-amino substituent. Its pKa (~10) and logD₇.4 (~0.5) suggest improved solubility over non-amino derivatives. This compound is under investigation for its role in enzyme inhibition .

Thietan-3-ol Derivatives

- Thietan-3-ol (C₃H₆OS) : Replaces the oxetane oxygen with sulfur, lowering pKa (~10) and increasing logD₇.4 (0.8). Oxidation to sulfoxide (logD 0.2) or sulfone (logD -0.5) further modulates polarity. Thietan-3-ol derivatives show moderate COX inhibition but reduced permeability compared to oxetane analogues .

Amino Alcohols Without Oxetane

- (S)-(+)-2-Amino-3-methyl-1-butanol (L-Valinol, C₅H₁₃NO): A linear amino alcohol with a chiral center. Its logD₇.4 (0.3) and pKa (~9.5) are comparable to 3-(1-Amino-3-methylbutyl)oxetan-3-ol, but the lack of a rigid ring reduces metabolic stability .

- 3-[Amino(cyclopropyl)methyl]oxetan-3-ol (C₈H₁₅NO₂): Incorporates a cyclopropane ring, increasing steric hindrance and logD₇.4 (1.2). This structural tweak may enhance target binding but reduces permeability .

Physicochemical Properties

| Compound | pKa | logD₇.4 | Permeability (PAMPA) | Key Features |

|---|---|---|---|---|

| This compound | ~10 | ~0.5 | Moderate | Rigid oxetane, branched alkyl chain |

| Oxetan-3-ol | ~12 | -0.2 | High | High permeability, weak acidity |

| Thietan-3-ol | ~10 | 0.8 | Moderate | Sulfur heteroatom, moderate lipophilicity |

| L-Valinol | ~9.5 | 0.3 | Low | Linear structure, chiral center |

| 3-(1-Aminoethyl)oxetan-3-ol | ~10 | 0.5 | Moderate | Shorter side chain, improved solubility |

Key Observations :

- The amino group in this compound lowers pKa compared to non-amino oxetane derivatives, enhancing solubility at physiological pH .

- Thietan-3-ol’s sulfur atom increases lipophilicity but reduces permeability relative to oxetane analogues .

- Cyclopropane-containing derivatives exhibit higher logD₇.4 due to hydrophobic interactions .

Biological Activity

3-(1-Amino-3-methylbutyl)oxetan-3-ol is a compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. The oxetane ring in this compound serves as an isostere of the carboxylic acid functional group, which is significant in drug design and development. This article reviews the biological activity of this compound, highlighting its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Characteristics

The structure of this compound can be described as follows:

- Oxetane Ring : A four-membered cyclic ether that contributes to the compound's stability and bioactivity.

- Amino Group : The presence of an amino group enhances the compound's interaction with biological targets, potentially improving binding affinity and solubility.

- Alkyl Chain : The branched alkyl chain (1-amino-3-methylbutyl) may influence lipophilicity and membrane permeability.

Pharmacological Effects

Research indicates that compounds containing the oxetane structure exhibit a variety of biological activities, including anti-inflammatory and analgesic effects. For instance, studies have shown that oxetan-3-ol derivatives inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in the inflammatory response.

Table 1: Inhibition Potency of Oxetane Derivatives

| Compound | IC50 (µM) COX Inhibition | IC50 (µM) LOX Inhibition |

|---|---|---|

| This compound | 2.5 | 5.0 |

| Oxetan-3-ol | 4.0 | 6.2 |

| Thietan-3-ol | 5.5 | 7.0 |

Data compiled from various in vitro assays assessing the inhibition of COX and LOX pathways .

Structure-Activity Relationships

The biological activity of this compound can be attributed to its structural features:

- Oxetane Ring : Serves as a bioisostere for carboxylic acids, enhancing metabolic stability while retaining hydrogen-bonding capabilities.

- Amino Group : Increases affinity for target proteins through ionic interactions and hydrogen bonding.

- Alkyl Substitution : The branched nature of the alkyl chain may enhance lipophilicity, facilitating better membrane penetration.

Case Studies

Several studies have evaluated the efficacy of oxetane derivatives in various biological models:

- Anti-inflammatory Activity : In a study involving RBL-1 cells, this compound demonstrated significant inhibition of eicosanoid production, indicating its potential as an anti-inflammatory agent .

- Cancer Research : Preliminary investigations into the compound's cytotoxicity against cancer cell lines have shown promising results, suggesting that it may serve as a lead compound for further development in oncology .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 3-(1-Amino-3-methylbutyl)oxetan-3-ol?

- Methodological Answer :

- Start with oxetan-3-ol (CAS 7748-36-9), which can be synthesized via cyclization of 3-chloropropanol derivatives or reduction of oxetane ketones .

- Introduce the 1-amino-3-methylbutyl group via reductive amination using 3-methylbutyraldehyde and ammonia, or via nucleophilic substitution of a halogenated oxetane intermediate. Protecting the hydroxyl group with tert-butyldimethylsilyl (TBS) ether may prevent side reactions during alkylation .

- Purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm regiochemistry via 2D NMR (NOESY/ROESY) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identify protons on the oxetane ring (δ ~4.5–5.0 ppm) and amine group (δ ~1.5–2.5 ppm). Coupling constants (J ~6–8 Hz) confirm ring strain .

- IR Spectroscopy : Detect hydroxyl (~3200–3600 cm⁻¹) and amine (~3300–3500 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Confirm molecular weight (expected m/z: ~175.2) and fragmentation patterns .

Q. How should researchers handle and store this compound safely?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact. Avoid ignition sources due to potential flammability .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation or hydrolysis. Monitor for discoloration or precipitate formation .

Advanced Research Questions

Q. How does this compound compare to carboxylic acid bioisosteres in CNS drug design?

- Methodological Answer :

- Acidity Assessment : Measure pKa via potentiometric titration. Oxetan-3-ol derivatives typically exhibit pKa ~14–16, closer to alcohols than carboxylic acids (pKa ~4–5), reducing ionization at physiological pH .

- Permeability Studies : Use PAMPA-BBB assays to evaluate blood-brain barrier penetration. Oxetanes often show higher logP (e.g., ~1.5–2.0) vs. carboxylic acids (logP ~0–1), enhancing passive diffusion .

- Structural Modeling : Perform DFT calculations to compare dipole moments and hydrogen-bonding capacity with ibuprofen derivatives .

Q. What in vitro assays validate its potential as a CNS-active compound?

- Methodological Answer :

- Enzyme Inhibition : Synthesize analogs (e.g., ibuprofen-oxetane hybrids) and test COX-1/COX-2 inhibition via fluorometric assays. Compare IC50 values to parent drugs .

- Cytotoxicity : Screen in SH-SY5Y neuronal cells using MTT assays. Optimize concentrations to maintain >80% viability at 10–100 µM .

- Metabolic Stability : Incubate with human liver microsomes (HLMs) and quantify half-life via LC-MS. Use cyclopropylamine derivatives to block oxidative metabolism if instability is observed .

Q. How can conflicting data on its solubility and stability be resolved?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Use co-solvents (e.g., DMSO ≤1%) or β-cyclodextrin complexation to enhance aqueous solubility .

- Stability : Conduct stress testing under heat (40°C), light (UV/Vis), and humidity (75% RH). Analyze degradation products via LC-MS and adjust storage conditions accordingly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.